(5,7-Dimethylbenzofuran-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

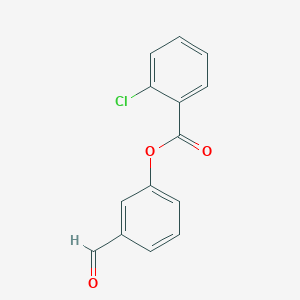

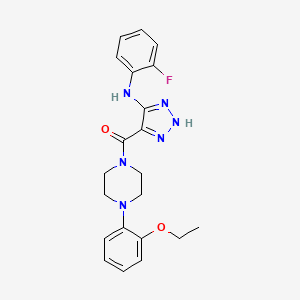

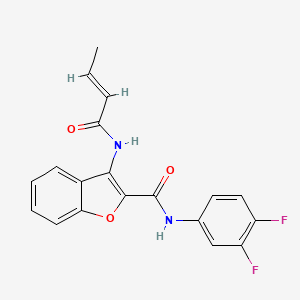

“(5,7-Dimethylbenzofuran-2-yl)methanol” is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.2118 . It contains a benzofuran ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan ring .

Molecular Structure Analysis

The molecular structure of “(5,7-Dimethylbenzofuran-2-yl)methanol” consists of a benzofuran ring substituted with two methyl groups at positions 5 and 7, and a methanol group at position 2 .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran derivatives exhibit promising anti-tumor properties. Research has shown that many of these compounds, including our target molecule, possess cytotoxic effects against cancer cells. Their ability to inhibit tumor growth and induce apoptosis makes them potential candidates for cancer therapy .

Antibacterial Properties

The antimicrobial activity of benzofuran derivatives extends to bacterial pathogens. These compounds have demonstrated effectiveness against various bacteria, including both Gram-positive and Gram-negative strains. Their mode of action involves disrupting bacterial cell membranes or interfering with essential cellular processes .

Antioxidant Effects

Benzofuran compounds, including our target, exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. These molecules scavenge reactive oxygen species, reducing the risk of diseases associated with oxidative damage .

Anti-Viral Potential

Some benzofuran derivatives show activity against viruses. For instance, a recently discovered macrocyclic benzofuran compound demonstrates anti-hepatitis C virus activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .

Synthetic Applications

Novel methods for constructing benzofuran rings have been developed. Researchers have achieved complex benzofuran derivatives through unique free radical cyclization cascades. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with fewer side reactions and high yields, facilitating the synthesis of intricate benzofuran ring systems .

Drug Prospects

Due to their biological activities, benzofuran compounds are considered potential natural drug lead compounds. Researchers continue to explore their pharmacological properties and evaluate their suitability for drug development. Scaffold compounds derived from benzofuran, such as those used as anticancer agents, hold promise for future therapeutic applications .

Propiedades

IUPAC Name |

(5,7-dimethyl-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-5,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAYQUPUENSWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(O2)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,7-Dimethylbenzofuran-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)

![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2431770.png)

![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)

![2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2431775.png)

![1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol](/img/structure/B2431779.png)

![1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2431781.png)